molecular formula C9H16O6 B016158 Allyl a-D-Glucopyranoside CAS No. 7464-56-4

Allyl a-D-Glucopyranoside

Cat. No.: B016158
CAS No.: 7464-56-4
M. Wt: 220.22 g/mol
InChI Key: XJNKZTHFPGIJNS-UHFFFAOYSA-N
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Description

O-Allyl-alpha-D-glucose is a derivative of glucose, where the hydroxyl group at the anomeric carbon is replaced by an allyl group. This compound is part of the broader class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. Glycosides play crucial roles in various biological processes and have significant applications in medicinal chemistry and biotechnology .

Scientific Research Applications

O-Allyl-alpha-D-glucose has diverse applications in scientific research:

Safety and Hazards

While specific safety and hazard information for O-Allyl-alpha-D-glucose was not found, D-Glucose, a related compound, is generally safe for use in laboratory chemicals and synthesis of substances .

Future Directions

O-Allyl-alpha-D-glucose and similar compounds have potential applications in various fields. For instance, alpha-D-glucans, which include O-Allyl-alpha-D-glucose, are being explored for their potential use in vaccine adjuvants . Additionally, a glucose-based diblock copolymer has been synthesized and studied for its potential use in drug delivery .

Mechanism of Action

Allyl α-D-Glucopyranoside, also known as Allyl-alpha-D-glucopyranoside, O-Allyl-alpha-D-glucose, or Allyl alpha-D-Glucopyranoside, is a carbohydrate derivative that has garnered significant attention in scientific research due to its versatile applications and unique chemical properties .

Target of Action

As a glycoside, Allyl α-D-Glucopyranoside serves as a precursor for synthesizing various glycoconjugates and glycosidic linkages . It has been employed as a substrate or substrate mimic in enzymatic assays to investigate the specificity, catalytic mechanism, and substrate recognition of glycoside hydrolases and glycosyltransferases .

Mode of Action

One notable application of Allyl α-D-Glucopyranoside is its utilization as a glycosyl donor in enzymatic and chemical glycosylation reactions . In these processes, the allyl group serves as a protecting group, facilitating regio- and stereo-selective glycosylation reactions to construct complex carbohydrate structures .

Biochemical Pathways

Allyl α-D-Glucopyranoside plays a pivotal role in advancing our understanding of carbohydrate biology . Its reactivity in organic synthesis enables the preparation of functionalized carbohydrate derivatives and glycoconjugates for various research applications .

Result of Action

The result of Allyl α-D-Glucopyranoside’s action is the creation of complex carbohydrate structures through regio- and stereo-selective glycosylation reactions . These structures can be used in various research applications, including drug delivery systems, biomaterials, and molecular probes .

Action Environment

The action of Allyl α-D-Glucopyranoside is influenced by environmental factors such as pH, temperature, and the presence of other molecules. Its compatibility with diverse reaction conditions and its ease of modification make it a valuable tool for exploring the role of carbohydrates in biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-alpha-D-glucose typically involves the glycosylation of glucose derivatives. One common method is the reaction of alpha-D-glucose with allyl alcohol in the presence of an acid catalyst. This reaction proceeds through the formation of a glycosidic bond between the glucose and the allyl group .

Industrial Production Methods: Industrial production of O-Allyl-alpha-D-glucose can be achieved through similar glycosylation reactions, often optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: O-Allyl-alpha-D-glucose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: O-Allyl-alpha-D-glucose is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The allyl group can undergo specific reactions, such as epoxidation, that are not possible with other alkyl-substituted glycosides .

Properties

IUPAC Name

2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNKZTHFPGIJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-56-4
Record name NSC404076
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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